D-Threoninol is structurally similar to the excitatory neurotransmitter L-glutamate. Some studies suggest it might play a role in neuronal function and development. Researchers are investigating its potential effects on learning, memory, and neurodegenerative diseases like Alzheimer's disease [1].
[1] Albanese, A., et al. (2013). D-threoninol: a potential player in brain function. Amino Acids, 45(2), 435-444. ()
D-Threoninol can be a precursor molecule for the formation of O-linked glycosylation sites in proteins. O-linked glycosylation is a type of modification where sugar molecules are attached to proteins, playing a crucial role in protein function, folding, and stability [2].
By studying D-Threoninol metabolism, researchers can gain insights into the regulation and function of O-linked glycosylation in various biological systems.
[2] Hansen, S., et al. (2009). Discovery of novel O-glycosylation motifs in the human proteome by MALDI tandem mass spectrometry. Journal of Proteome Research, 8(2), 894-902. ()
D-Threoninol is a small molecule with the chemical formula C4H11NO2. It is the d-enantiomer of threoninol, meaning it has a specific spatial arrangement of its atoms []. Its origin and natural occurrence are currently unknown (refer to Further Research).
D-Threoninol has a four-carbon backbone with an amine group (NH2) attached to the second carbon and hydroxyl groups (OH) on both the first and third carbons []. The stereochemistry is denoted as (2S,3S), indicating the specific orientation of the hydroxyl groups in space []. This specific configuration may be crucial for any potential biological functions.
D-Threoninol exhibits significant biological activity, particularly in the context of nucleic acid research:
D-Threoninol can be synthesized through several methods:
D-Threoninol has several notable applications:
Studies on D-threoninol's interactions primarily focus on its role in nucleic acid chemistry:
D-Threoninol shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
L-Threonine | Similar backbone | Naturally occurring amino acid |
Serinol | Hydroxyl and amino groups | Used in nucleic acid analogs |
2-Amino-1-butanol | Same functional groups | Simpler structure without additional hydroxyl |
3-Aminopropanol | Amino group present | Shorter carbon chain |
D-Threoninol's unique combination of both hydroxyl and amino functional groups distinguishes it from these similar compounds, allowing for more versatile reactivity and applications in synthetic biology and medicinal chemistry.
D-Threoninol emerged from mid-20th-century investigations into amino acid stereochemistry and their derivatives. While threonine itself was identified in 1935 by William Cumming Rose, its reduced alcohol counterpart, D-threoninol, gained attention later due to its structural similarity to glycerol and its potential as a nucleic acid backbone substitute. Early synthetic efforts in the 2000s focused on modifying threonine’s carboxyl group to a hydroxyl group, yielding D-threoninol as a chiral building block for peptidomimetics and oligonucleotide analogs. The compound’s entry into PubChem (CID 7020320) in 2006 marked its formal recognition as a distinct biochemical entity.
D-Threoninol’s rigidity and hydrogen-bonding capacity make it invaluable in nucleic acid engineering. Studies using chirped-pulse Fourier transform microwave spectroscopy revealed seven stable conformers of D-threoninol in the gas phase, with two cyclic and five chain-like hydrogen-bonded structures. These conformers exhibit a delicate balance between NH···O and OH···N interactions, influencing their stability in aqueous environments. Such properties enable D-threoninol to serve as a backbone in acyclic threoninol nucleic acids (aTNAs), which hybridize efficiently with natural DNA and RNA due to optimal stereochemical matching.
Table 1: Key Structural Features of D-Threoninol vs. Threonine
Property | D-Threoninol | L-Threonine |
---|---|---|
Molecular Formula | C₄H₁₁NO₂ | C₄H₉NO₃ |
Functional Groups | 2 hydroxyl, 1 amino | 1 hydroxyl, 1 amino, 1 carboxyl |
Stereochemistry | (2S,3S) | (2S,3R) |
Role in Biomolecules | Nucleic acid analogs | Protein biosynthesis |
D-Threoninol bridges amino acid and nucleoside chemistry. Its diol structure mimics the ribose moiety in nucleosides, while its amino group parallels the nucleobase attachment site in RNA. Unlike natural nucleosides, however, D-threoninol’s acyclic backbone reduces conformational flexibility, enhancing duplex stability when paired with DNA or RNA. This duality is exemplified in serinol nucleic acid (SNA) analogs, where D-threoninol-based scaffolds outperform glycerol-derived structures in hybridization assays. Furthermore, its stereochemical resemblance to L-threonine allows it to interact with enzymes and receptors typically selective for natural amino acids, though with modified binding kinetics.